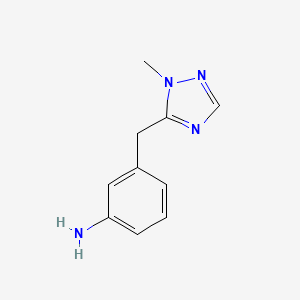

3-((1-Methyl-1h-1,2,4-triazol-5-yl)methyl)aniline

Description

3-((1-Methyl-1H-1,2,4-triazol-5-yl)methyl)aniline (CAS: 1248012-91-0) is a secondary amine derivative featuring a 1,2,4-triazole ring substituted with a methyl group at the 1-position and an aniline moiety linked via a methylene bridge. Its molecular formula is C₉H₁₀N₄, with a molecular weight of 174.20 g/mol . The compound’s structure combines the electron-rich aromatic amine group with the heterocyclic 1,2,4-triazole system, which is known for its versatility in medicinal chemistry and materials science.

Properties

Molecular Formula |

C10H12N4 |

|---|---|

Molecular Weight |

188.23 g/mol |

IUPAC Name |

3-[(2-methyl-1,2,4-triazol-3-yl)methyl]aniline |

InChI |

InChI=1S/C10H12N4/c1-14-10(12-7-13-14)6-8-3-2-4-9(11)5-8/h2-5,7H,6,11H2,1H3 |

InChI Key |

BIMVEOLAMDXHFD-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=NC=N1)CC2=CC(=CC=C2)N |

Origin of Product |

United States |

Preparation Methods

Multi-step Synthetic Route from Substituted Benzene Precursors (Patent CN117247360A)

A recently disclosed preparation method (CN117247360A) outlines a multi-step synthetic route starting from conventional, readily available starting materials with an emphasis on industrial scalability, cost-effectiveness, and environmental friendliness. The process involves:

- Step 1: Substitution reaction on a precursor compound (formula IX) to obtain an intermediate (formula VIII).

- Step 2: Acylation of the intermediate with oxalyl chloride to form an acyl chloride, followed by condensation with another compound (formula VII) to yield formula VI.

- Step 3: Removal of Boc protecting groups from formula VI to get formula V.

- Step 4: Reaction of formula V with potassium thiocyanate to obtain formula IV.

- Step 5: Intramolecular ring closure on formula IV to produce formula III.

- Step 6: Reduction of formula III to formula II.

- Step 7: Further reduction of formula II to yield the target compound formula I, i.e., 3-((1-Methyl-1H-1,2,4-triazol-5-yl)methyl)aniline.

This method emphasizes:

- High yield and purity.

- Use of conventional and easily available starting materials.

- Low cost and suitability for large-scale industrial production.

- Environmental friendliness due to optimized reaction conditions.

Advantages : The route avoids expensive catalysts and reagents, making it competitive for scale-up production. The method is supported by nuclear magnetic resonance (NMR) characterization confirming the product structure.

Alternative Synthetic Routes from Nitrobenzoate and Benzonitrile Precursors

Other synthetic strategies reported in patents and literature include:

Route via methyl 2-hydroxy-3-nitrobenzoate:

This involves substitution and amine transesterification to obtain 2-methoxy-3-nitrobenzamide, followed by formylation with N,N-dimethylformamide dimethyl acetal (DMFDMA), ring closure with hydrazine hydrate to form the triazole ring, methylation with methyl iodide, and final reduction of the nitro group to an amine.Route using 5-chloro-2-methoxybenzonitrile:

Cyclization with N-methylformazide yields 3-(5-chloro-2-methoxyphenyl)-1-methyl-1H-1,2,4-triazole, followed by nitration and palladium-catalyzed reduction to the target intermediate. This route suffers from high cost due to expensive reagents and catalysts, and complex reaction steps.Suzuki coupling approach:

Starting from 3-bromo-2-methoxyaniline, coupling with pinacol diboronate forms an arylboron ester, which undergoes Suzuki coupling with 3-bromo-1-methyl-1H-1,2,4-triazole. This method requires costly palladium catalysts and brominated intermediates, resulting in lower yields and higher costs.

C–H Arylation Strategies for Triazole Functionalization

A general approach to functionalize 1,2,4-triazoles involves palladium-catalyzed C–H arylation with aryl halides under basic conditions, which can be adapted for triazole derivatives:

- Using potassium carbonate (K2CO3) and carboxylic acids as additives in toluene solvent at elevated temperatures (100–120 °C) with Pd(OAc)2 catalyst and phosphine ligands.

- Alternatively, sodium tert-butoxide (NaO^t-Bu) in a glovebox environment with Pd(OAc)2 and appropriate ligands facilitates arylation at milder conditions with good regioselectivity.

These methods are valuable for introducing aryl groups onto triazole rings but may require optimization for the specific synthesis of this compound.

Comparative Data Table of Synthetic Routes

| Route Description | Key Starting Materials | Main Reactions | Catalysts/Reagents | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Multi-step substitution and ring closure (CN117247360A) | Conventional benzene derivatives (formula IX) | Substitution, acylation, ring closure, reduction | Oxalyl chloride, potassium thiocyanate, reducing agents | High yield, low cost, scalable, environmentally friendly | Multi-step process complexity |

| Nitrobenzoate route | Methyl 2-hydroxy-3-nitrobenzoate | Substitution, formylation, ring closure, methylation, reduction | DMFDMA, hydrazine hydrate, methyl iodide | Established chemistry, moderate cost | Multiple steps, use of toxic reagents |

| Benzonitrile cyclization and nitration | 5-Chloro-2-methoxybenzonitrile | Cyclization, nitration, Pd-catalyzed reduction | N-methylformazide, Pd/C catalyst | Direct cyclization approach | Expensive reagents, catalyst load |

| Suzuki coupling | 3-Bromo-2-methoxyaniline, 3-bromo-1-methyl-1H-1,2,4-triazole | Borylation, Suzuki coupling | Pd catalyst, pinacol diboronate | Versatile coupling method | Expensive catalysts, low yield |

| Pd-catalyzed C–H arylation | 1,2,4-Triazole derivatives | C–H arylation with aryl halides | Pd(OAc)2, phosphine ligands, bases | Direct functionalization, regioselective | Requires ligand optimization, glovebox for some |

Chemical Reactions Analysis

Types of Reactions

3-((1-Methyl-1H-1,2,4-triazol-5-yl)methyl)aniline can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding nitro or other oxidized derivatives.

Reduction: Reduction reactions can convert nitro derivatives back to the aniline form.

Substitution: The triazole ring can participate in substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.

Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution can introduce various functional groups onto the triazole ring .

Scientific Research Applications

3-((1-Methyl-1H-1,2,4-triazol-5-yl)methyl)aniline has several applications in scientific research:

Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Materials Science: This compound can be used in the synthesis of advanced materials, including polymers and coordination complexes.

Biological Studies: It is employed in studies involving enzyme inhibition and other biochemical processes.

Mechanism of Action

The mechanism of action of 3-((1-Methyl-1H-1,2,4-triazol-5-yl)methyl)aniline involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the aniline moiety can participate in hydrogen bonding and other interactions that modulate the compound’s activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Insights:

Triazole vs. Pyrazole/Tetrazole Systems: The 1,2,4-triazole ring (as in the target compound) provides a balance of hydrogen-bond acceptor/donor sites, making it favorable for interactions with biological targets like enzymes or receptors. Pyrazole analogs (e.g., 3-(1-Methyl-1H-pyrazol-5-yl)aniline) lack the third nitrogen, reducing polarity and metabolic stability . Tetrazole derivatives (e.g., 3-(1-Methyl-1H-tetrazol-5-yl)aniline) exhibit stronger acidity, enabling salt formation for improved solubility .

Substituent Effects :

- Electron-withdrawing groups (e.g., trifluoromethyl in CID 61279752) enhance lipophilicity and resistance to oxidative metabolism, critical for pharmacokinetic optimization .

- Halogenation (e.g., bromo/chloro in N-[(2-bromo-4-chlorophenyl)methyl]-3-(1H-1,2,4-triazol-5-yl)aniline) improves binding affinity to hydrophobic enzyme pockets, as seen in kinase inhibitors .

Applications :

Biological Activity

3-((1-Methyl-1H-1,2,4-triazol-5-yl)methyl)aniline, with the CAS number 1248012-91-0, is a compound of interest due to its potential biological activities. This article reviews the available research on its pharmacological properties, mechanisms of action, and therapeutic applications.

- Molecular Formula : C₉H₁₀N₄

- Molecular Weight : 174.20 g/mol

- Structure : The compound features a triazole ring, which is known for its diverse biological activities.

Biological Activity Overview

Research indicates that compounds containing the triazole moiety exhibit significant biological activities, including antifungal, antibacterial, and anticancer properties. The specific compound this compound has shown promise in various studies.

Antimicrobial Activity

A study on triazole derivatives highlighted their effectiveness against various pathogens. For instance:

- Inhibition of DprE1 : This enzyme is crucial in the biosynthesis of mycobacterial cell walls. Compounds similar to this compound exhibited IC₅₀ values as low as 2.2 μM against DprE1, indicating strong inhibitory potential against Mycobacterium tuberculosis .

Anticancer Properties

Research has explored the anticancer potential of triazole derivatives. For example:

- Mechanism of Action : Triazole compounds have been shown to induce apoptosis in cancer cells through various pathways, including the inhibition of cell proliferation and modulation of apoptotic markers .

Case Studies and Research Findings

Several studies have investigated the biological activity of related triazole compounds:

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds targeting key enzymes like DprE1 disrupt essential metabolic processes in pathogens.

- Apoptosis Induction : Triazoles can trigger programmed cell death in cancer cells by activating caspases and altering mitochondrial membrane potential.

- Cell Cycle Arrest : Some studies indicate that triazole derivatives can halt cell cycle progression in cancer cells.

Q & A

Q. What are the common synthetic routes for 3-((1-Methyl-1H-1,2,4-triazol-5-yl)methyl)aniline, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions starting from precursors like substituted anilines and triazole derivatives. Key methods include:

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yield (up to 85%) by enabling rapid, uniform heating .

- Traditional thermal methods : Require reflux conditions in solvents like ethanol or DMF, with yields ranging from 60–75% depending on catalyst choice (e.g., Pd/C or CuI) .

| Method | Yield (%) | Time | Key Variables |

|---|---|---|---|

| Microwave-assisted | 80–85 | 30 min | Solvent (DMF), 150°C, 300 W |

| Thermal (reflux) | 60–75 | 12–24 hr | Catalyst (CuI), solvent (ethanol) |

Critical Factors : Solvent polarity, temperature control, and catalyst loading significantly impact purity. Impurities often arise from incomplete cyclization or side reactions at the triazole ring .

Q. How is the molecular structure of this compound characterized?

Methodological Answer: Structural confirmation relies on spectroscopic and analytical techniques:

- NMR Spectroscopy : H NMR identifies protons on the aniline (δ 6.5–7.2 ppm) and triazole (δ 7.8–8.1 ppm) moieties. C NMR confirms methyl group attachment (δ 35–40 ppm) .

- X-ray Crystallography : Resolves bond angles and spatial arrangement, revealing planar triazole-aniline conjugation critical for bioactivity .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (CHN) with a typical [M+H] peak at m/z 189.1 .

Advanced Research Questions

Q. What computational methods predict the biological interactions of this compound with target enzymes?

Methodological Answer:

- Molecular Docking : Used to model binding affinity with fungal CYP51 (lanosterol 14α-demethylase). The triazole ring coordinates with heme iron, while the aniline group stabilizes hydrophobic pockets .

- Molecular Dynamics (MD) Simulations : Assess stability of enzyme-ligand complexes over 100 ns trajectories. Key metrics include RMSD (<2.0 Å) and binding free energy (ΔG ≤ -8.0 kcal/mol) .

- QSAR Models : Relate substituent electronic effects (e.g., Hammett σ values) to antifungal IC values .

Q. How can researchers resolve discrepancies in reported biological activities of triazole-aniline derivatives?

Methodological Answer: Contradictions in antimicrobial data (e.g., MIC variations against Candida albicans) arise from:

- Assay Conditions : Differences in pH, incubation time, or microbial strain susceptibility .

- Compound Purity : HPLC analysis (≥95% purity) is critical; impurities like unreacted precursors may skew results .

- Structural Analogues : Compare activity of methyl vs. propyl triazole derivatives (Table 1) to isolate substituent effects .

| Compound | MIC (μg/mL) | Target Enzyme Inhibition (%) |

|---|---|---|

| 3-((1-Methyl-triazolyl)methyl)aniline | 16 | 78 (CYP51) |

| 3-((1-Propyl-triazolyl)methyl)aniline | 32 | 62 (CYP51) |

Q. What strategies optimize synthetic yield in large-scale production while maintaining purity?

Methodological Answer:

- Continuous Flow Reactors : Enhance scalability by minimizing batch variability. Residence time (5–10 min) and temperature (120–150°C) are optimized via DOE (Design of Experiments) .

- Catalyst Immobilization : Silica-supported Pd nanoparticles improve recyclability (≥5 cycles) and reduce metal leaching (<0.1 ppm) .

- In-line Analytics : FTIR monitors reaction progress in real-time, enabling rapid adjustment of reagent stoichiometry .

Q. How does the compound’s coordination chemistry influence its application in materials science?

Methodological Answer: The triazole ring acts as a polydentate ligand, forming stable complexes with transition metals (e.g., Cu, Zn):

- Coordination Polymers : Synthesized via solvothermal methods (DMF, 80°C), exhibiting luminescence properties (λ = 450 nm) .

- Catalytic Applications : Cu-triazole complexes catalyze azide-alkyne cycloaddition (CuAAC) with turnover frequencies (TOF) > 1,000 h .

Q. Key Considerations for Researchers

- Safety : Handle with PPE (gloves, goggles) due to potential skin/eye irritation .

- Data Reproducibility : Document reaction conditions (e.g., humidity, solvent grade) to mitigate batch-to-batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.